(4-Bromophenyl)trichlorosilane
Overview
Description
(4-Bromophenyl)trichlorosilane is an organosilicon compound with the chemical formula C6H4BrSiCl3 It is a derivative of trichlorosilane, where one of the hydrogen atoms is replaced by a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)trichlorosilane can be synthesized through several methods. One common approach involves the reaction of 4-bromophenylmagnesium bromide with trichlorosilane. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)trichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silanes.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon compounds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Transition metal catalysts, such as platinum or palladium, are often used in hydrosilylation reactions.
Solvents: Non-polar solvents like toluene or hexane are typically used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Substituted Silanes: Products of substitution reactions where the trichlorosilane group is replaced by other functional groups.
Organosilicon Compounds: Products of hydrosilylation reactions, which are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
(4-Bromophenyl)trichlorosilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and adhesives.
Biological Research: It can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials for electronics and photonics.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)trichlorosilane involves its reactivity with various nucleophiles and electrophiles. The trichlorosilane group is highly reactive, allowing it to participate in a wide range of chemical transformations. The bromophenyl group can also influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: The parent compound, which is less reactive due to the absence of the bromophenyl group.
(4-Chlorophenyl)trichlorosilane: A similar compound where the bromine atom is replaced by chlorine, resulting in different reactivity and properties.
Phenyltrichlorosilane: Another related compound with a phenyl group instead of a bromophenyl group.
Uniqueness
(4-Bromophenyl)trichlorosilane is unique due to the presence of the bromine atom, which can participate in additional reactions, such as halogen exchange or cross-coupling reactions. This makes it a versatile intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
(4-bromophenyl)-trichlorosilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl3Si/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODNGFYRYQNMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950443 | |
Record name | (4-Bromophenyl)(trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27752-77-8 | |
Record name | Bromophenyltrichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027752778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Bromophenyl)(trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.